6-メチルヘプチルパルミテート

説明

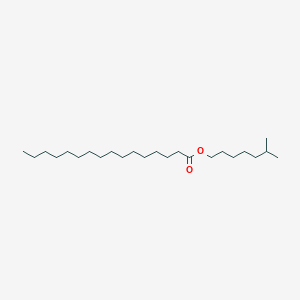

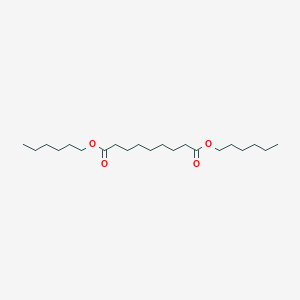

6-Methylheptyl palmitate, also known as palmitic acid, iso octyl ester, is an organic compound with the molecular formula C24H48O2 and a molecular weight of 368.6367 g/mol . It is an ester formed from palmitic acid and 6-methylheptanol. This compound is primarily used in various industrial applications, including cosmetics and lubricants, due to its emollient and dispersing properties .

科学的研究の応用

6-Methylheptyl palmitate has several applications in scientific research:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Widely used in cosmetics as an emollient and in lubricants as a dispersing agent.

作用機序

Target of Action

It is commonly used in cosmetics and shampoos as a softening and dispersing agent , suggesting that its targets could be skin and hair cells.

Mode of Action

As a softening and dispersing agent in cosmetic products, it likely interacts with skin and hair cells, providing a smooth and soft texture

Result of Action

Isooctyl Palmitate is used in cosmetics for its softening and dispersing properties . It is likely to result in a smoother and softer texture of the skin and hair.

Action Environment

The action, efficacy, and stability of Isooctyl Palmitate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds in a cosmetic formulation can impact its effectiveness . Furthermore, individual factors such as skin type and condition may also affect its action.

生化学分析

Cellular Effects

It is known that palmitic acid, a related compound, can have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that palmitic acid, a related compound, can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylheptyl palmitate typically involves the esterification of palmitic acid with 6-methylheptanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Palmitic Acid+6-MethylheptanolAcid Catalyst6-Methylheptyl Palmitate+Water

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: 6-Methylheptyl palmitate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield palmitic acid and 6-methylheptanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Palmitic acid and 6-methylheptanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

類似化合物との比較

- Isooctyl palmitate

- Cetyl palmitate

- Isopropyl palmitate

Comparison: 6-Methylheptyl palmitate is unique due to the presence of a methyl group on the heptyl chain, which can influence its physical properties such as melting point and solubility. Compared to isooctyl palmitate, it may offer different emollient properties and stability profiles, making it suitable for specific applications in cosmetics and pharmaceuticals .

特性

IUPAC Name |

6-methylheptyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSPFDQEYQBDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909862 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-05-8, 1341-38-4 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of isooctyl palmitate in various industries?

A: Isooctyl palmitate is widely used as an emollient, lubricant, and thickening agent in cosmetics, pharmaceuticals, and industrial formulations. Its presence in skincare products like facial creams [] helps improve skin feel and hydration. Additionally, isooctyl palmitate is a key component in quenching oils used for metal treatment, contributing to their cooling properties and thermal oxidation stability [].

Q2: How does the structure of isooctyl palmitate influence its emulsifying properties?

A: While specific structural characterization data is not provided in the research excerpts, the branched structure of isooctyl palmitate contributes to its ability to stabilize emulsions. Research on branched alternating copolymers containing similar structural features as isooctyl palmitate demonstrates their effectiveness as particulate emulsifiers []. These emulsifiers can stabilize various oils, including isooctyl palmitate itself, by forming a protective layer around oil droplets, preventing their coalescence [].

Q3: What role does isooctyl palmitate play in microemulsion systems?

A: Isooctyl palmitate acts as the oil phase in microemulsion systems []. Research indicates that the volume and structure of the oil, in this case, isooctyl palmitate, significantly influence the formation and stability of microemulsions []. Factors like temperature and the presence of salts like sodium chloride can also impact the microemulsion region formed with isooctyl palmitate [].

Q4: Can you elaborate on the compatibility of isooctyl palmitate with other materials in formulations?

A: Research highlights the compatibility of isooctyl palmitate with a wide range of materials commonly used in various formulations. For instance, it shows good compatibility with other oils like dioctyl carbonate, dioctyl hexanediate, isopropyl palmitate, and various alcohols like ethanol, propanol, and butanol, as evidenced by their use in microemulsion systems []. Furthermore, its incorporation into plastic cements containing polyhexamethylene dodecanamide demonstrates its compatibility with polymers and other additives like glycerin, aluminum oxide, and mica powder [].

Q5: How does isooctyl palmitate contribute to the functionality of sunscreen cosmetic compositions?

A: While not explicitly stated in the provided research, isooctyl palmitate is known to act as an emollient and spreading agent in sunscreen formulations. These properties contribute to the even distribution and application of sunscreen products on the skin. In sunscreen compositions containing microspheres [], isooctyl palmitate likely aids in the formation and stabilization of these microspheres, potentially enhancing the efficacy and aesthetic properties of the sunscreen.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)

![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)